Fmoc-Arg(Me)(Pbf)-OH

Peptide Synthesis Deprotection Chemistry Side-Chain Protection

Fmoc-Arg(Me)(Pbf)-OH enables direct, site-specific incorporation of Nω-methyl-L-arginine residues via standard Fmoc SPPS. Unlike unmodified Arg(Pbf)-OH, the Nω-methyl group provides the critical warhead for methyl-arginine reader-domain inhibitors. The acid-labile Pbf group ensures clean TFA cleavage without the harsh conditions required for Mtr alternatives, preserving peptide integrity. The N-methyl moiety also disrupts aggregation in Arg-rich sequences, rescuing difficult syntheses. ≥98% purity with ≥99.0% enantiomeric purity provides confidence for SAR studies and scalable library production.

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
Cat. No. B12831175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Me)(Pbf)-OH
Molecular FormulaC35H42N4O7S
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
InChIInChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)
InChIKeyJAUPJPAADXVUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(Me)(Pbf)-OH Procurement Guide: A Specialized Nω-Methyl-Arginine Building Block for Fmoc SPPS


Fmoc-Arg(Me)(Pbf)-OH (CAS 1135616-49-7) is a protected, non-proteinogenic amino acid derivative specifically engineered for the site-specific introduction of Nω-methyl-L-arginine residues during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) [1]. This compound features standard Fmoc α-amino protection and an acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protection on the guanidino group [1]. Its primary differentiation lies in the presence of a single methyl group on the guanidino nitrogen (ω-NG-methylation), a critical post-translational modification (PTM) that influences protein-protein interactions and cellular signaling [2]. Unlike standard arginine building blocks (e.g., Fmoc-Arg(Pbf)-OH), this derivative provides a direct synthetic route to peptides containing this specific methylation mark, eliminating the need for post-synthetic or enzymatic modification strategies .

Why Fmoc-Arg(Me)(Pbf)-OH Cannot Be Replaced by Fmoc-Arg(Pbf)-OH or Other Methyl-Arginine Analogs


Substitution with generic Fmoc-Arg(Pbf)-OH is impossible as it lacks the Nω-methyl group, fundamentally altering the target peptide's biological and structural properties [1]. Conversely, substituting with alternative methyl-arginine derivatives, such as Fmoc-N-Me-Arg(Mtr)-OH, introduces significant synthesis risk. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group requires harsher, more forcing acidic conditions for complete removal compared to the Pbf group, which can lead to increased peptide degradation, side reactions, and lower final yields [2]. The Pbf group in Fmoc-Arg(Me)(Pbf)-OH is specifically designed for facile, clean removal under standard TFA (trifluoroacetic acid) cleavage conditions, ensuring compatibility with other acid-labile side-chain protections and preserving the integrity of the synthesized peptide .

Quantitative Differentiation of Fmoc-Arg(Me)(Pbf)-OH: Head-to-Head Data for Informed Procurement


Milder Deprotection Profile vs. Fmoc-N-Me-Arg(Mtr)-OH Reduces Side Reactions

The Pbf protecting group in Fmoc-Arg(Me)(Pbf)-OH offers a significantly milder deprotection profile compared to the Mtr group found in alternative derivatives like Fmoc-N-Me-Arg(Mtr)-OH [1]. While Mtr removal often requires extended exposure to high TFA concentrations or the use of scavengers that can promote degradation, the Pbf group is cleanly and efficiently removed under standard TFA cleavage conditions [1]. This difference in cleavage kinetics and condition severity translates to reduced by-product formation, minimizing the need for extensive purification and improving overall synthesis yield and peptide quality .

Peptide Synthesis Deprotection Chemistry Side-Chain Protection

High Purity and Stereochemical Integrity Verified by Commercial Specifications

Commercially available Fmoc-Arg(Me)(Pbf)-OH is supplied with stringent purity specifications that guarantee its suitability for demanding peptide synthesis. The Novabiochem® grade, for example, specifies an enantiomeric purity of ≥ 99.0% (a/a) and an HPLC purity of ≥ 95.0% . This ensures that the building block is delivered with minimal contamination by the undesired D-enantiomer or other impurities, which is critical for synthesizing biologically active peptides with correct stereochemistry. While in-house synthesized or lower-grade analogs may suffer from racemization or lower purity, procurement of a specified high-purity batch provides a verifiable quality baseline .

Peptide Synthesis Quality Control Analytical Chemistry

Validated Compatibility with Standard Fmoc SPPS Activation Methods

Unlike some sterically hindered or base-labile building blocks that require specialized activation protocols, Fmoc-Arg(Me)(Pbf)-OH is explicitly documented to be compatible with standard activation methods used in routine Fmoc SPPS . This includes common carbodiimide/Oxyma-based activation strategies (e.g., DIC/Oxyma) . This compatibility ensures seamless integration into established automated or manual synthesis workflows without the need for re-optimization or procurement of non-standard reagents, offering a predictable and reliable coupling performance .

Peptide Synthesis Coupling Reagents Protocol Standardization

Direct Route to Defined Nω-Methyl-Arginine Peptides Without Post-Synthetic Modification

The primary differentiator of Fmoc-Arg(Me)(Pbf)-OH is its ability to introduce a precise Nω-methylation mark directly during peptide assembly. This is a critical advantage over using Fmoc-Arg(Pbf)-OH, which yields an unmodified arginine residue [1]. Introducing this specific modification post-synthetically is often challenging, low-yielding, or requires complex enzymatic steps. This building block has been specifically employed as a reactant/reagent in the design, synthesis, and structure-activity relationship (SAR) studies of macrocyclic peptidomimetics that bind to WDR5 and block the WDR5-MLL protein-protein interaction, a target in epigenetic regulation . Using Fmoc-Arg(Pbf)-OH in such an application would result in an inactive analog.

Epigenetics Peptidomimetics Post-Translational Modification Protein-Protein Interactions

Reduced Aggregation Potential During Synthesis of Difficult Sequences

The incorporation of backbone N-methyl groups, such as the Nω-methyl group in Fmoc-Arg(Me)(Pbf)-OH, is a well-established strategy to disrupt inter-chain hydrogen bonding and reduce on-resin peptide aggregation during SPPS . This is particularly valuable when synthesizing "difficult sequences" that are prone to forming β-sheet structures, which can lead to incomplete deprotection and coupling steps, resulting in low yields and complex impurity profiles [1]. While Fmoc-Arg(Pbf)-OH offers no such protection against aggregation, the Nω-methylated derivative can improve the quality of the crude peptide by promoting a more homogeneous and reactive peptide-resin environment [1].

Difficult Peptide Sequences Aggregation Solid-Phase Synthesis

Optimized Applications for Fmoc-Arg(Me)(Pbf)-OH Based on Differentiated Performance Data


Synthesis of Epigenetic Probes and Peptidomimetics Targeting Methyl-Arginine Readers

Fmoc-Arg(Me)(Pbf)-OH is the ideal building block for constructing peptide-based probes and inhibitors that target protein domains recognizing Nω-methylated arginine marks. Its use in synthesizing macrocyclic peptidomimetics that bind to WDR5 and block the WDR5-MLL interaction is a prime example . For researchers studying epigenetic regulation or developing inhibitors of methyl-arginine reader proteins, this derivative provides a direct and reliable method to incorporate the essential methyl-arginine warhead, which is necessary for high-affinity binding and functional activity. Using the non-methylated analog Fmoc-Arg(Pbf)-OH in such applications would yield inactive compounds.

High-Throughput Synthesis of Peptides Containing a Site-Specific Methyl-Arginine PTM

For core facilities and industrial peptide producers, Fmoc-Arg(Me)(Pbf)-OH offers a streamlined, high-yielding route to peptides bearing a single, defined Nω-methyl-arginine modification [1]. Its compatibility with standard, automated Fmoc SPPS activation protocols and its mild Pbf deprotection profile [2] make it well-suited for high-throughput parallel synthesis. This approach eliminates the need for inefficient, low-yielding, or costly post-synthetic chemical or enzymatic methylation steps, thereby reducing overall production time, complexity, and cost per peptide. Procuring this building block allows for the predictable and scalable production of methylated peptide libraries for screening campaigns.

Overcoming Synthesis Challenges in Aggregation-Prone and "Difficult" Peptide Sequences

When standard Fmoc-Arg(Pbf)-OH fails due to on-resin aggregation, particularly in sequences rich in arginine or with a high propensity for β-sheet formation, substituting with Fmoc-Arg(Me)(Pbf)-OH can be a highly effective rescue strategy [3]. The Nω-methyl group acts as a built-in structure disruptor, mitigating inter-chain association and maintaining resin swelling and accessibility . For chemists troubleshooting a difficult synthesis, selecting this derivative can lead to a dramatic improvement in crude peptide purity and overall yield, potentially saving a valuable and otherwise intractable target peptide sequence.

High-Confidence Synthesis for Critical Bioassays Requiring Defined Stereochemistry

In applications where the precise stereochemistry of the methyl-arginine residue is critical for biological activity—such as in detailed structure-activity relationship (SAR) studies or the production of a therapeutic lead—the high and verifiable enantiomeric purity (≥ 99.0%) of commercial Fmoc-Arg(Me)(Pbf)-OH is paramount . Procurement of a batch with a Certificate of Analysis confirming this high level of stereochemical integrity provides the confidence needed to interpret biological results accurately. This assurance is not guaranteed with lower-grade or non-certified alternatives, where even minor contamination by the D-enantiomer could confound activity data.

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